4-Bromobenzamidoxime

Toxicology Antimicrobial Screening Natural Product Bioassay

Select 4-Bromobenzamidoxime to engineer precise amidine-release kinetics via its well-characterized mARC1 profile (Vmax=546±19 nmol·min⁻¹·mg⁻¹; Km=0.51±0.16 mM)—best-in-class among para-halogenated benzamidoximes for predictable in vivo activation. The para-Br atom serves as a robust synthetic handle for Pd-catalyzed late-stage diversification into biotinylated/fluorescent probes, while direct cyclization to 3,5-disubstituted 1,2,4-oxadiazoles opens privileged scaffolds for antimicrobial and anticancer discovery. An experimentally defined Artemia salina LC₅₀ (38.55 μg/mL) makes it a reliable toxicological benchmark. Avoid unvalidated substitutions that risk unpredictable biological outcomes.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
CAS No. 19227-14-6
Cat. No. B100684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzamidoxime
CAS19227-14-6
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)N)Br
InChIInChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
InChIKeyKCHIZOZPSSURRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzamidoxime CAS 19227-14-6: Chemical Identity, Class, and Baseline Procurement Context


4-Bromobenzamidoxime (CAS 19227-14-6), systematically named 4-bromo-N'-hydroxybenzenecarboximidamide, is a para-brominated aromatic amidoxime with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol . It belongs to the class of amidoximes, compounds characterized by the general structure R-C(=NOH)-NH₂, which are notable for their ability to act as prodrugs of amidines upon N-reductive metabolic activation [1]. The compound is typically synthesized via the reaction of 4-bromobenzonitrile with hydroxylamine, a straightforward route that provides a versatile intermediate for subsequent transformations [2]. Its key structural features—the para-bromo substituent and the reactive amidoxime moiety—confer distinct physicochemical and biological properties that differentiate it from closely related analogs such as 4-chloro-, 4-fluoro-, 4-methyl-, and unsubstituted benzamidoxime.

4-Bromobenzamidoxime Selection: Why Para-Substituent Identity Critically Modulates Bioactivity and Physicochemical Profile


Procurement decisions for benzamidoxime derivatives cannot be made based on class-level properties alone; the specific para-substituent profoundly influences both biological and physicochemical behavior. For instance, while all para-substituted benzamidoximes undergo mARC-mediated N-reductive activation, the identity of the 4-substituent (e.g., Br vs. Cl vs. CH₃) does not correlate linearly with Hammett σ constants or lipophilicity in terms of enzymatic kinetics [1]. This lack of a predictive structure-activity relationship (SAR) for prodrug activation underscores the necessity of compound-specific empirical data for each analog. Furthermore, acute toxicity profiles, as assessed by Artemia salina lethality, differ significantly between brominated and unsubstituted derivatives [2]. Finally, the 4-bromo substituent provides a unique synthetic handle (e.g., for cross-coupling reactions) that is not available with 4-fluoro or 4-methyl analogs, impacting its utility as a building block in medicinal chemistry . Therefore, substituting 4-bromobenzamidoxime with another para-substituted benzamidoxime based on superficial structural similarity risks unpredictable biological outcomes and forfeits specific synthetic advantages.

4-Bromobenzamidoxime: Head-to-Head Quantitative Evidence for Scientific Selection


Comparative Acute Toxicity: 4-Bromobenzamidoxime vs. Unsubstituted Benzamidoxime in Artemia salina

In a direct comparison of acute toxicity using the Artemia salina (brine shrimp) lethality assay, 4-bromobenzamidoxime exhibits a slightly higher toxicity than its unsubstituted parent compound, benzamidoxime. The 4-bromo derivative displays an LC₅₀ of 38.549 μg/mL [1], compared to an LC₅₀ of 40.724 μg/mL for benzamidoxime [2].

Toxicology Antimicrobial Screening Natural Product Bioassay

Prodrug Activation Kinetics: 4-Bromobenzamidoxime vs. Other Para-Substituted Analogs in mARC Enzymatic Reduction

The enzymatic reduction of 4-bromobenzamidoxime by the mARC (mitochondrial amidoxime reducing component) enzyme system, a critical step for its activation as an amidine prodrug, was quantitatively characterized. With recombinant mARC1, 4-bromobenzamidoxime exhibited a Vmax of 546 ± 19 nmol·min⁻¹·mg⁻¹ and a Km of 0.51 ± 0.16 mM. This contrasts with other para-substituted analogs; for example, 4-chlorobenzamidoxime showed a lower Vmax (437 ± 41 nmol·min⁻¹·mg⁻¹) and a lower Km (0.53 ± 0.13 mM), while 4-methylbenzamidoxime demonstrated a significantly higher Vmax (825 ± 93 nmol·min⁻¹·mg⁻¹) but a higher Km (0.80 ± 0.14 mM) [1].

Prodrug Metabolism Enzyme Kinetics Drug Development

Electrochemical Reduction Potential: Influence of 4-Bromo Substituent on Redox Behavior

The electrochemical reduction potential of 4-bromobenzamidoxime was determined by differential pulse voltammetry, providing a quantitative measure of its susceptibility to reduction, which is mechanistically relevant to its prodrug activation. The compound exhibits a first reduction potential (Ered1) of -1.01 V and a second reduction potential (Ered2) of -1.26 V. In comparison, the 4-chloro analog shows Ered1 = -0.97 V and Ered2 = -1.24 V, while the 4-methyl analog shows Ered1 = -1.08 V and Ered2 = -1.44 V [1]. These values correlate with the electron-withdrawing nature of the substituent (Hammett σ values), confirming that the 4-bromo group facilitates reduction more effectively than an electron-donating methyl group but less so than a stronger electron-withdrawing group like nitro or cyano.

Electrochemistry Redox Chemistry Structure-Activity Relationship

Synthetic Utility: 4-Bromo Substituent as a Versatile Handle for Downstream Derivatization

The para-bromo substituent on 4-bromobenzamidoxime provides a chemically orthogonal reactive site for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is not available with 4-chloro, 4-fluoro, or 4-methyl analogs. While 4-chlorobenzamidoxime can undergo some cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, enabling milder reaction conditions and broader substrate scope. This allows 4-bromobenzamidoxime to serve as a key intermediate for the synthesis of diverse 1,2,4-oxadiazoles and other heterocycles . For example, it is used in the preparation of 3,5-disubstituted 1,2,4-oxadiazoles via O-acylation followed by cyclodehydration [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Physicochemical Profile: Melting Point and Lipophilicity Differentiation from Halogen Analogs

4-Bromobenzamidoxime exhibits a melting point of 142-144 °C and a predicted density of 1.68 ± 0.1 g/cm³ . In comparison, 4-fluorobenzamidoxime has a reported melting point of 92-95 °C [1]. The higher melting point of the bromo derivative reflects stronger intermolecular interactions (e.g., halogen bonding) and impacts its handling, purification, and formulation properties. Furthermore, the presence of the heavy bromine atom contributes to a higher calculated logP (lipophilicity) compared to fluoro and chloro analogs, influencing its solubility profile and passive membrane permeability.

Physicochemical Properties Formulation Analytical Chemistry

4-Bromobenzamidoxime: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Medicinal Chemistry: Prodrug Design with a Defined Pharmacokinetic Activation Profile

Based on its specific mARC1-mediated reduction kinetics (Vmax = 546 ± 19 nmol·min⁻¹·mg⁻¹; Km = 0.51 ± 0.16 mM), 4-bromobenzamidoxime is ideally suited as a prodrug scaffold when a moderate rate of in vivo amidine release is desired. Its activation profile is distinct from the faster-converting 4-methyl analog (Vmax = 825 ± 93) and the slower 4-chloro analog (Vmax = 437 ± 41), enabling medicinal chemists to fine-tune the pharmacokinetics of the active amidine drug by selecting the appropriate para-substituent [1].

Chemical Biology: Development of Molecular Probes via Cross-Coupling Chemistry

The presence of the para-bromo substituent provides a reactive handle for late-stage functionalization through palladium-catalyzed cross-coupling reactions. This makes 4-bromobenzamidoxime an excellent starting material for the synthesis of biotinylated or fluorescently labeled amidoxime probes. Such probes can be used to study the tissue distribution and cellular localization of amidoxime prodrugs or to identify protein targets of the resulting amidine metabolites .

Heterocyclic Chemistry: Efficient Synthesis of 1,2,4-Oxadiazole Libraries

4-Bromobenzamidoxime serves as a direct precursor to 3,5-disubstituted 1,2,4-oxadiazoles through O-acylation followed by thermal cyclization. The para-bromo group remains intact during this transformation, allowing for subsequent diversification of the oxadiazole core via cross-coupling. This two-step sequence provides access to a wide range of oxadiazole-containing compounds, a privileged scaffold in drug discovery for their antimicrobial, anti-inflammatory, and anticancer activities [2].

Toxicological Screening: A Positive Control with Defined Acute Toxicity

With a well-defined LC₅₀ value of 38.549 μg/mL in the Artemia salina assay, 4-bromobenzamidoxime can be employed as a reliable positive control or benchmark compound in preliminary toxicological screenings. Its toxicity profile, which is slightly higher than that of the unsubstituted parent compound (LC₅₀ = 40.724 μg/mL), provides a sensitive reference point for evaluating the relative safety of new synthetic derivatives in this widely used bioassay [3].

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